Dichloro(P-cymene)tricyclohexylphosphineruthenium (II)
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Overview
Description
Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) is a coordination complex with the chemical formula C28H47Cl2PRu. It is an organometallic compound that features a ruthenium center coordinated to a p-cymene ligand, two chloride ions, and a tricyclohexylphosphine ligand. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) typically involves the reaction of ruthenium trichloride with p-cymene and tricyclohexylphosphine in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or carbenes.
Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, leading to the formation of new organometallic complexes.
Reductive Elimination: It can also participate in reductive elimination reactions, which are essential in catalytic cycles.
Common reagents used in these reactions include organic halides, phosphines, and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydrosilylation, and polymerization reactions.
Medicinal Chemistry: The compound has been studied for its potential use in the development of anticancer drugs due to its ability to interact with biological molecules.
Material Science: It is used in the synthesis of advanced materials, including nanoparticles and coordination polymers
Mechanism of Action
The mechanism of action of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) involves the coordination of the ruthenium center to various substrates, facilitating their transformation through catalytic cycles. The p-cymene ligand provides stability to the complex, while the tricyclohexylphosphine ligand modulates the electronic properties of the ruthenium center, enhancing its reactivity .
Comparison with Similar Compounds
Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) can be compared with other similar compounds such as:
Dichloro(p-cymene)ruthenium(II) dimer: This compound features a similar ruthenium center but lacks the tricyclohexylphosphine ligand, resulting in different reactivity and catalytic properties.
Dichloro(p-cymene)(triphenylphosphine)ruthenium(II): This compound contains a triphenylphosphine ligand instead of tricyclohexylphosphine, leading to variations in steric and electronic effects.
The uniqueness of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) lies in its specific ligand combination, which provides a balance of stability and reactivity, making it a versatile catalyst in various chemical processes .
Properties
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOOGIJMPFDJH-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47Cl2PRu |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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